molecular formula C25H26N4O3 B2878513 N-[2-(2-methoxyphenoxy)ethyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1251635-08-1

N-[2-(2-methoxyphenoxy)ethyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2878513
CAS No.: 1251635-08-1
M. Wt: 430.508
InChI Key: KKQSBLPDIJRZAI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold widely explored in medicinal chemistry due to its versatility in targeting enzymes, receptors, and proteases. The core structure consists of a pyrazole fused with a pyrimidine ring, with substitutions at positions 3 (carboxamide group) and 7 (aryl group). The specific substituents—a 2-(2-methoxyphenoxy)ethyl chain on the carboxamide nitrogen and a 4-isopropylphenyl group at position 7—distinguish it from other derivatives. Pyrazolo[1,5-a]pyrimidines are noted for applications in oncology, neurology, and inflammation, with structural modifications critically influencing potency, selectivity, and pharmacokinetics .

Properties

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-7-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-17(2)18-8-10-19(11-9-18)21-12-13-26-24-20(16-28-29(21)24)25(30)27-14-15-32-23-7-5-4-6-22(23)31-3/h4-13,16-17H,14-15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQSBLPDIJRZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCCOC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrimidine core.

    Amination: The amino group is introduced through a reductive amination reaction, where the pyrimidine derivative is treated with an amine and a reducing agent such as sodium cyanoborohydride.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the amine derivative with a benzoyl chloride in the presence of a base like triethylamine.

    Methoxybenzyl Substitution: Finally, the 4-methoxybenzyl group is introduced through a nucleophilic substitution reaction, where the benzamide derivative reacts with a methoxybenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, resulting in the modulation of cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the pyrazolo[1,5-a]pyrimidine-3-carboxamide backbone but differing in substituents. Key parameters include molecular weight, substituent effects, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Weight Position 7 Substituent Carboxamide N-Substituent Key Biological Activity References
Target Compound Not Reported 4-(Propan-2-yl)phenyl 2-(2-Methoxyphenoxy)ethyl Not explicitly reported -
N-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-(4-methoxyphenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide 483.95 4-Methoxyphenyl 4-Chlorophenyl Antitumor (IC₅₀ not specified)
N-(2-Chloropyridin-3-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 448.81 4-Methoxyphenyl, Trifluoromethyl 2-Chloropyridin-3-yl Not reported
5-(4-Methoxyphenyl)-N-[2-(methylthio)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 488.47 4-Methoxyphenyl, Trifluoromethyl 2-(Methylthio)phenyl Not reported
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide 297.31 None (7-amino) 4,6-Dimethylpyrimidin-2-yl Cathepsin K inhibition (IC₅₀ ~25 µM)
DPA-714 (TSPO ligand) 428.47 4-(2-Fluoroethoxy)phenyl Diethylacetamide Translocator Protein 18 kDa (TSPO) binding (Kᵢ = 0.91 nM)

Key Observations

Substituent Effects on Bioactivity :

  • Position 7 Modifications :

  • The 4-isopropylphenyl group in the target compound may enhance lipophilicity compared to halogenated (e.g., 4-chlorophenyl in ) or trifluoromethyl-substituted analogs (e.g., ).
  • Derivatives with 7-amino groups (e.g., ) exhibit protease inhibition (cathepsin K/B), suggesting that electron-donating groups at this position favor enzyme interaction. Carboxamide N-Substituents:
  • Bulky aryl groups (e.g., 2-chloropyridin-3-yl in ) or alkyl chains (e.g., 2-(2-methoxyphenoxy)ethyl in the target compound) may influence target selectivity. For example, DPA-714’s diethylacetamide chain optimizes TSPO binding .

Biological Activity Trends :

  • Antitumor Activity : Chlorophenyl and methoxyphenyl derivatives (e.g., ) show moderate cytotoxicity, likely via kinase or protease inhibition. The target compound’s isopropyl group may modulate similar pathways.
  • Neurological Targets : TSPO ligands like DPA-714 highlight the scaffold’s utility in neuroinflammation imaging, though the target compound’s substituents suggest divergent applications.

Synthetic Accessibility: The target compound’s 2-(2-methoxyphenoxy)ethyl sidechain requires multi-step synthesis, similar to methods for 7-substituted pyrazolo[1,5-a]pyrimidines (e.g., coupling enaminones with activated esters) .

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